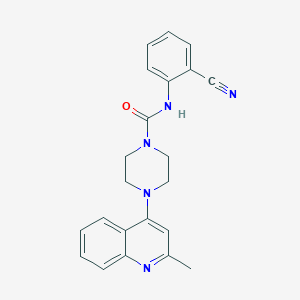
3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as DMCPH, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCPH is a hydrazone derivative of 3,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide.
作用机制
The exact mechanism of action of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not yet fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase, which are involved in the development of hyperpigmentation and diabetes, respectively.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its potent anti-cancer activity against a variety of cancer cell lines. This compound is also relatively easy to synthesize and has a relatively low toxicity profile. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for the research of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One of the main directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more efficient methods for the delivery of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as dermatology and neurology.
合成方法
The synthesis of 3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction between 3,4-dimethoxybenzaldehyde and 3-chloro-2-pyrazinecarboxylic acid hydrazide in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone bond between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydrazide group of 3-chloro-2-pyrazinecarboxylic acid hydrazide. The resulting compound, this compound, is a yellow crystalline solid with a melting point of 194-196°C.
科学研究应用
3,4-dimethoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound is believed to exert its anti-cancer activity through the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis.
属性
IUPAC Name |
3-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-19-10-4-3-9(7-11(10)20-2)8-17-18-13-12(14)15-5-6-16-13/h3-8H,1-2H3,(H,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFYUVRSVMLUOE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=CN=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC=CN=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)

![7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097896.png)
![5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097903.png)
![N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6097920.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6097922.png)
![N-(5-{[(2-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B6097923.png)
![ethyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B6097930.png)
![2-{[(4-acetylphenyl)amino]carbonyl}-3,4,5,6-tetrabromobenzoic acid](/img/structure/B6097936.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6097942.png)
![1-(4-ethoxyphenyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6097945.png)
![2-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6097952.png)
![N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6097960.png)
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6097963.png)